1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine
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Overview
Description
1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine is a compound that belongs to the class of piperazines. This compound has been synthesized and studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, specifically the 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex of rats.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine in lab experiments is its potential as a ligand for various receptors, including serotonin receptors. However, one limitation is the lack of understanding of its mechanism of action.
Future Directions
For 1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine include further studies on its mechanism of action and potential use in the treatment of depression and anxiety disorders. It may also be studied for its potential use as a ligand for other receptors. Additionally, studies may be conducted to determine its toxicity and safety profile.
Synthesis Methods
The synthesis of 1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine involves the reaction of 5-methyl-2-furaldehyde with 1-methylpiperazine in the presence of a catalytic amount of acetic acid. The resulting intermediate is then reacted with 3-chloro-1-propanol to yield the final product.
Scientific Research Applications
1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine has been studied for its potential use as a ligand for various receptors, including serotonin receptors. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-12(14-5-4-13(2)17-14)6-7-16-10-8-15(3)9-11-16/h4-5,12H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXJWSMJSUCPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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